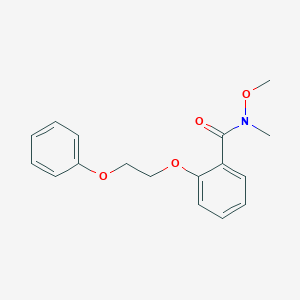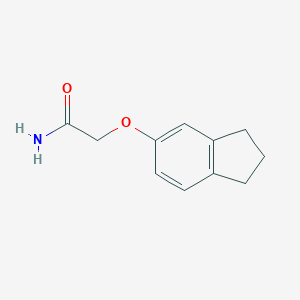
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of benzimidazole and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol is not fully understood. However, it has been proposed that the compound exerts its effects through the modulation of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation. The compound has also been found to improve glucose uptake and insulin sensitivity in diabetic animal models. Additionally, it has been studied for its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol in lab experiments include its potential therapeutic applications, its ability to modulate various signaling pathways, and its relatively simple synthesis method. However, the limitations include the lack of understanding of its mechanism of action, the need for further studies to determine its safety and efficacy in humans, and the potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol. These include further elucidation of its mechanism of action, determination of its safety and efficacy in human clinical trials, and exploration of its potential as a radioprotective agent. Additionally, studies could be conducted to investigate its potential as a therapeutic agent in other diseases such as cardiovascular disease and inflammatory disorders.
In conclusion, 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol is a chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been found to modulate various signaling pathways. However, further studies are needed to determine its safety and efficacy in humans and to elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol involves the reaction of 2-mercaptobenzimidazole with 2-chloro-1-(propan-2-ol) in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80°C. The final product is obtained after purification by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential as a radioprotective agent.
Propiedades
Nombre del producto |
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol |
|---|---|
Fórmula molecular |
C10H12N2OS |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
3-(2-hydroxypropyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C10H12N2OS/c1-7(13)6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5,7,13H,6H2,1H3,(H,11,14) |
Clave InChI |
DMDXJRMUNCFICA-UHFFFAOYSA-N |
SMILES isomérico |
CC(CN1C2=CC=CC=C2N=C1S)O |
SMILES |
CC(CN1C2=CC=CC=C2NC1=S)O |
SMILES canónico |
CC(CN1C2=CC=CC=C2N=C1S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)
![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)



![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)
![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)
![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)


